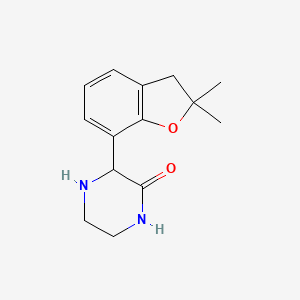
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- CAS Number : 1373221-30-7
Biological Activity Overview
The compound is primarily investigated for its anticancer properties. Recent studies have highlighted its efficacy against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
Anticancer Activity
A pivotal study evaluated the biological activity of benzofuran piperazine derivatives, including this compound. The compound was tested against six murine and human cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through necrosis pathways, suggesting a dual mechanism of action .
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.4 | Apoptosis via necrosis |
| HeLa | 12.8 | Cell cycle arrest |
| A549 | 10.5 | Induction of apoptosis |
| SK-OV-3 | 9.0 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to disrupt normal cell cycle progression, particularly in cancerous cells.
- Necrosis : Evidence suggests that necrosis may also play a role in the compound's ability to induce cell death .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vivo Studies : In vivo experiments using a MDA-MB-231 xenograft model demonstrated that the compound is well tolerated in healthy mice and exhibits significant anticancer efficacy .
- Comparative Analysis : A comparative study of various benzofuran derivatives showed that those with piperazine moieties exhibited enhanced biological activity compared to their non-piperazine counterparts .
- Mechanistic Insights : Further research indicated that the presence of electron-withdrawing groups on the benzofuran structure could modulate its pharmacological properties and enhance its anticancer activity .
Eigenschaften
IUPAC Name |
3-(2,2-dimethyl-3H-1-benzofuran-7-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEGRPDSSICEQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C3C(=O)NCCN3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














